2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2,3-dimethylphenyl)acetamide
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Overview
Description
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2,3-dimethylphenyl)acetamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of a bromine atom to the aromatic ring.
Sulfonylation: Addition of a benzenesulfonyl group.
Acetylation: Formation of the acetamide structure.
These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. The process also involves rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2,3-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form.
Reduction: Reduction of specific functional groups within the compound.
Substitution: Replacement of certain atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2,3-dimethylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(4-methoxyphenyl)acetamide
- N-(4-(benzyloxy)phenyl)-2-bromobenzamide
- Benzamide, N-(4-fluorophenyl)-2-bromo-
Uniqueness
Compared to similar compounds, 2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2,3-dimethylphenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2,3-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3S/c1-16-7-6-10-21(17(16)2)24-22(26)15-25(19-13-11-18(23)12-14-19)29(27,28)20-8-4-3-5-9-20/h3-14H,15H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWBDKANJASRAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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